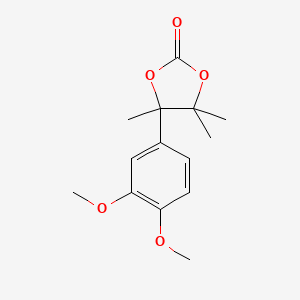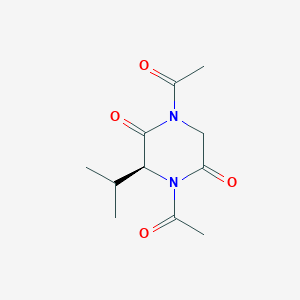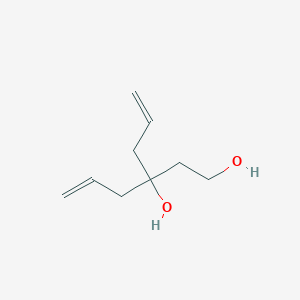
3-(Prop-2-EN-1-YL)hex-5-ene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol is an organic compound characterized by the presence of both an alkene and a diol functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of an alkyne precursor. The reaction typically proceeds as follows:
Hydroboration: The alkyne is treated with borane (BH3) to form an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkene group.
Substitution: Acidic or basic conditions can facilitate the substitution of hydroxyl groups with various nucleophiles.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Ethers, esters.
Applications De Recherche Scientifique
3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Prop-2-en-1-yl)hex-5-ene-1,3-diol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Capturing free radicals and transforming them into less active forms.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cannabidiol (CBD): Shares structural similarities and exhibits antioxidant and anti-inflammatory properties.
Hex-5-ene-1,3-diol: Lacks the prop-2-en-1-yl group but has similar diol functionality.
Propriétés
Numéro CAS |
74693-24-6 |
|---|---|
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
3-prop-2-enylhex-5-ene-1,3-diol |
InChI |
InChI=1S/C9H16O2/c1-3-5-9(11,6-4-2)7-8-10/h3-4,10-11H,1-2,5-8H2 |
Clé InChI |
QTVDRJYISJWBFJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CCO)(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


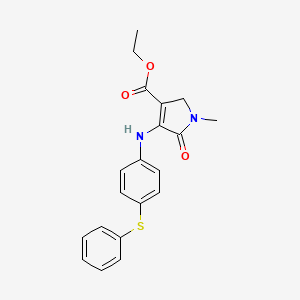


![N-[(E)-hydrazinylidenemethyl]tridecanamide](/img/structure/B14433881.png)
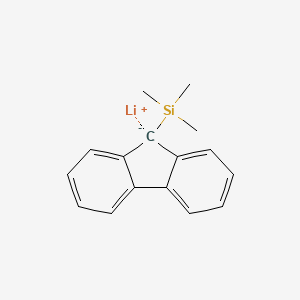
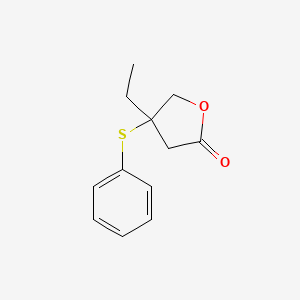
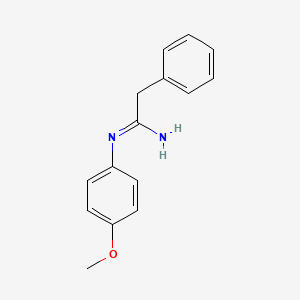
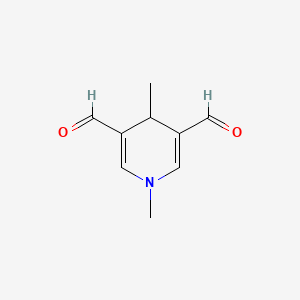
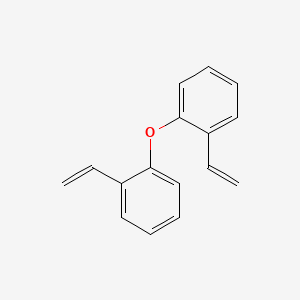


![2-(4-methoxyphenyl)-3-[2-(2-methoxyphenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14433913.png)
